Superior Leaving Group Reactivity: 100,000x More Reactive than Chloride in SN2 Displacement
In nucleophilic substitution (SN2) reactions, the tosylate group (TsO-) demonstrates a relative reactivity rate of approximately 10^5 (100,000) compared to a baseline of 1 for the chloride leaving group (Cl-) [1]. This is due to the exceptional stability of the tosylate anion, which is the conjugate base of the strong acid p-toluenesulfonic acid (pKa ≈ -2.8). This rate is an order of magnitude higher than that of bromide (10^2) and on par with iodide (10^1) under standard conditions [1].
| Evidence Dimension | Relative reactivity rate in SN2 reactions |
|---|---|
| Target Compound Data | Approximately 10^5 (for the tosylate class) |
| Comparator Or Baseline | Chloride (Cl-) = 1; Bromide (Br-) = 10^2; Iodide (I-) = 10^2 (Note: Iodide is often cited as 10^1 in this specific table) |
| Quantified Difference | Tosylate is 100,000 times more reactive than chloride and 10 times more reactive than bromide. |
| Conditions | General SN2 reaction conditions; leaving group ability based on conjugate acid pKa and relative rate data. |
Why This Matters
This exceptionally high reactivity enables faster reaction times and higher yields in nucleophilic substitution steps compared to using common alkyl chlorides or bromides.
- [1] StudyRes. (n.d.). Leaving Groups (Table 8.8). Retrieved from https://studyres.com/doc/687381/ View Source
